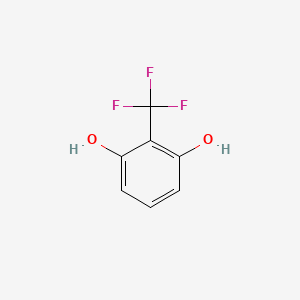

2-(Trifluoromethyl)benzene-1,3-diol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)6-4(11)2-1-3-5(6)12/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJCWLKZQKAPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579575 | |

| Record name | 2-(Trifluoromethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-44-5 | |

| Record name | 2-(Trifluoromethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Benzene 1,3 Diol and Its Structural Analogues

Direct Trifluoromethylation Strategies for Resorcinol (B1680541) and Catechol Derivatives

Directly introducing a trifluoromethyl (CF3) group onto resorcinol and catechol derivatives presents a streamlined approach to these valuable compounds. This typically involves the use of pre-functionalized aromatic systems and advanced reagents.

Introduction of the Trifluoromethyl Group onto Pre-functionalized Aromatic Systems

The introduction of a trifluoromethyl group onto an already functionalized aromatic ring, such as a dihydroxybenzene, is a key strategy. nih.govrsc.org This approach leverages the existing functional groups to direct the position of the incoming trifluoromethyl substituent. The electron-rich nature of the phenol (B47542) rings in resorcinol and catechol derivatives activates them towards electrophilic attack, although the harsh conditions often required for trifluoromethylation can pose challenges to the stability of the hydroxyl groups. illinois.edu Therefore, careful selection of reagents and reaction conditions is crucial to achieve the desired substitution without degrading the starting material. illinois.edu

Employment of Advanced Trifluoromethylating Reagents and Catalytic Systems

A variety of advanced reagents have been developed to facilitate the direct trifluoromethylation of aromatic compounds. nih.govbeilstein-journals.org These reagents can be broadly classified as electrophilic, nucleophilic, and radical trifluoromethyl sources. illinois.edu For the trifluoromethylation of phenols, electrophilic reagents like Umemoto's and Togni's reagents are often employed. nih.govmdpi.comresearchgate.net These reagents, often hypervalent iodine compounds, can deliver a "CF3+" equivalent to the aromatic ring. illinois.edumdpi.com

Recent advancements have also focused on the development of catalytic systems to improve efficiency and selectivity. nih.govresearchgate.net For instance, biocatalytic methods using enzymes like laccase in combination with a trifluoromethyl source have shown promise for the trifluoromethylation of unprotected phenols under mild conditions. nih.gov This method relies on the generation of a phenol radical cation and a CF3 radical, which then combine to form the desired product. nih.gov

| Reagent Type | Examples |

| Electrophilic | Umemoto's Reagents, Togni's Reagents nih.govmdpi.comresearchgate.net |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) academie-sciences.fr |

| Radical | Langlois' Reagent (Sodium triflinate) nih.gov |

Transition Metal-Catalyzed Carbon-Trifluoromethyl Bond Formation

Transition metal catalysis has become a powerful tool for forming carbon-trifluoromethyl (C-CF3) bonds. magtech.com.cnbeilstein-journals.orgrsc.org Metals like copper and palladium are frequently used to mediate these transformations. researchgate.netmagtech.com.cn These reactions can often proceed under milder conditions than traditional methods and can exhibit high functional group tolerance. beilstein-journals.org

Copper-mediated trifluoromethylation is a particularly well-developed area. researchgate.net These reactions can utilize various trifluoromethyl sources, including nucleophilic, electrophilic, and radical reagents. researchgate.net Palladium-catalyzed cross-coupling reactions have also been successfully employed for the trifluoromethylation of aryl halides and other pre-functionalized aromatic compounds. beilstein-journals.org The general mechanism often involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with a trifluoromethylating agent and subsequent reductive elimination to form the C-CF3 bond. nih.gov

Multi-Step Synthesis from Diverse Precursors

When direct trifluoromethylation is not feasible or does not provide the desired isomer, multi-step synthetic routes are employed. These strategies offer greater flexibility in constructing the target molecule.

Strategies Involving Halogenation Followed by Trifluoromethylation

A common multi-step approach involves the initial halogenation of the dihydroxybenzene ring, followed by a subsequent trifluoromethylation step. masterorganicchemistry.com The halogen, typically bromine or iodine, is introduced at a specific position on the aromatic ring through electrophilic aromatic substitution. masterorganicchemistry.com This halogen then serves as a handle for the introduction of the trifluoromethyl group, often through a transition metal-catalyzed cross-coupling reaction. nih.gov For example, an iodinated resorcinol derivative can be reacted with a trifluoromethyl source in the presence of a copper or palladium catalyst to yield the desired 2-(trifluoromethyl)benzene-1,3-diol derivative.

Condensation Reactions with Dihydroxybenzene Derivatives

Condensation reactions provide another avenue for the synthesis of these compounds. thieme-connect.de For instance, the reaction of a dihydroxybenzene derivative, such as resorcinol, with a suitable trifluoromethyl-containing building block can lead to the desired product. ru.nljmchemsci.com An example of this approach is the condensation of 2,5-dihydroxybenzaldehyde (B135720) with 3-trifluoromethylaniline to produce (E)-2-[(3-(trifluoromethyl)phenylimino)methyl]benzene-1,4-diol. nih.gov While this specific example leads to a hydroquinone (B1673460) derivative, similar strategies can be envisioned for the synthesis of resorcinol and catechol analogues. These reactions often rely on the formation of new carbon-carbon or carbon-nitrogen bonds to link the trifluoromethyl-containing moiety to the dihydroxybenzene core. thieme-connect.denih.gov

Derivatization from Phenols and Anilines

The synthesis of trifluoromethylated diols often begins with more readily available phenols and anilines. These methods typically involve the introduction of a trifluoromethyl group onto the aromatic ring, followed by transformations to install the hydroxyl groups.

One common strategy involves the trifluoromethylation of an existing phenol or aniline (B41778) derivative. For instance, copper-catalyzed trifluoromethylation of aryl iodides, which can be derived from anilines via diazotization followed by iodination, presents a viable route. rsc.org In these reactions, a copper(I) salt, often in the presence of a diamine ligand like 1,10-phenanthroline, facilitates the cross-coupling of the iodoarene with a trifluoromethyl source, such as trifluoromethylsilanes. rsc.org

Another approach is the derivatization of phenols through a multi-step sequence. For example, a phenol can be converted to its sodium salt and reacted with a suitable halo-compound to introduce other functionalities. google.com While not a direct trifluoromethylation, this highlights the modification of the phenol backbone as a foundational step. Subsequent steps would then be required to introduce the trifluoromethyl group and the second hydroxyl group.

A two-step synthesis starting from 1,3,5-tris(trifluoromethyl)benzene (B44845) has been developed to produce 2,4,6-tris(trifluoromethyl)aniline. researchgate.net This process involves deprotonation and iodination, followed by a copper-catalyzed amination. researchgate.net Although this example leads to a tri-substituted aniline, the principles of aromatic substitution and functional group interconversion are central to synthesizing various trifluoromethylated aromatics from simpler precursors.

The table below summarizes some derivatization strategies starting from phenols and anilines.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| Iodoarenes (from Anilines) | CuX (X=Cl, Br, I), 1,10-phenanthroline, Trifluoromethylsilanes | Trifluoromethylated Aromatics | Copper-catalyzed trifluoromethylation rsc.org |

| 1,3,5-Tris(trifluoromethyl)benzene | 1. n-Butyllithium, I₂2. Copper catalyst, Amine source | 2,4,6-Tris(trifluoromethyl)aniline | Deprotonation-iodination followed by amination researchgate.net |

| Trifluoromethyl halobenzene | Sodium benzylate, then hydrogenolysis | Trifluoromethylphenol | Nucleophilic aromatic substitution followed by deprotection google.com |

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is paramount in synthesizing specific isomers of trifluoromethylated compounds.

Regioselectivity is crucial when introducing the trifluoromethyl group onto an already substituted benzene (B151609) ring. The directing effects of existing substituents play a significant role. For instance, in the 1,3-dipolar cycloaddition reaction to form triazoles, the reaction of an azide (B81097) with a terminal alkyne in the presence of a Cu(I) catalyst has been shown to be highly regioselective, yielding exclusively the 1,4-disubstituted product. mdpi.comepa.gov While this example does not directly produce the target diol, it illustrates a common strategy for controlling regiochemistry in the synthesis of complex aromatic compounds. The analysis of reaction pathways using computational methods like Density Functional Theory (DFT) can help predict and explain the observed regioselectivity in such cycloaddition reactions. scispace.com

Stereoselectivity becomes important when chiral centers are present or created during the synthesis. For the synthesis of chiral trifluoromethylated compounds, several strategies are employed. One method involves the nucleophilic addition of a chiral reagent to a trifluoromethyl ketone. For example, the addition of (S)-1-(methyleneamino)-2-[1-(methoxy)diphenyl-methyl]-pyrrolidine to trifluoromethyl ketones can produce optically pure α-hydroxy-α-trifluoromethylhydrazones with high diastereomeric excess. nih.gov Another approach is the enantioselective reduction of trifluoromethyl ketoimines using an organocatalyst and a reducing agent like trichlorosilane, which can yield chiral trifluoromethyl amines with high enantiomeric excess. nih.gov These methods, while not directly yielding this compound, demonstrate the principles of achieving high stereocontrol in the synthesis of molecules containing a trifluoromethyl group adjacent to a stereocenter. nih.govnih.gov

Key concepts in achieving stereoselectivity include the use of chiral starting materials, chiral auxiliaries, and enantioselective catalysts. ethz.ch Chiral auxiliaries are enantiopure groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. youtube.com

Optimization of Reaction Conditions and Novel Catalytic Systems

Optimizing reaction conditions and developing novel catalysts are essential for improving the efficiency, yield, and sustainability of synthetic processes.

For trifluoromethylation reactions, significant research has focused on finding effective catalysts and reaction media. Palladium-catalyzed trifluoromethylation of aryl bromides has been shown to be effective in micellar media, which can enhance yields and tolerate various functional groups like ketones, aldehydes, hydroxyls, and amines. rsc.org Copper(I)-diamine complexes have also proven to be effective catalysts for the trifluoromethylation of aryl iodides. rsc.org

The choice of solvent and other additives can dramatically influence the outcome of a reaction. For example, in the synthesis of 3-trifluoromethyl-1,2,4-triazoles, a multi-component reaction, trifluoroacetic acid (TFA) was found to be a more effective promoter than other acids like TsOH, TfOH, or PivOH. nih.gov Similarly, the use of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been shown to be an effective metal-free catalyst for certain indole (B1671886) syntheses under microwave irradiation. researchgate.net

The development of novel catalytic systems is an active area of research. This includes exploring new metal catalysts, organocatalysts, and even electrochemical methods. researchgate.net For instance, an electrochemical approach has been developed for the C-H trifluoromethoxylation of arenes using a trifluoromethyl source and oxygen. researchgate.net The table below highlights some examples of optimized reaction conditions and novel catalytic systems.

| Reaction Type | Catalyst/System | Key Findings |

| Trifluoromethylation of Aryl Bromides | Palladium in micellar media | Enhanced yields and good functional group tolerance. rsc.org |

| Trifluoromethylation of Aryl Iodides | Cu(I)-diamine complexes | Smooth cross-coupling with trifluoromethylsilanes. rsc.org |

| Multi-component Triazole Synthesis | Trifluoroacetic acid (TFA) | TFA showed the highest efficiency as a promoter. nih.gov |

| C-H Trifluoromethoxylation | Electrochemical protocol | Utilizes a trifluoromethyl source and oxygen for trifluoromethoxylation. researchgate.net |

| Indole Synthesis | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) | Effective metal-free catalyst under microwave irradiation. researchgate.net |

Continuous Flow Synthesis for Scalable Production and Efficiency

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, particularly for scalable production, improved safety, and enhanced efficiency. mit.edu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents or intermediates, or require precise control to minimize byproduct formation. pharmtech.com For example, the use of fluorinated gases as fluoroalkylating agents, which can be challenging in batch reactions, is more manageable in a continuous flow setup. mit.edu

Several studies have demonstrated the application of continuous flow synthesis for the preparation of fluorinated compounds. For instance, automated and scalable continuous-flow routes have been developed for the introduction of trifluoromethyl groups into various heterocycles. researchgate.net These methods often proceed at mild conditions with high yields and broad functional group tolerance. researchgate.net The synthesis of bicyclo[1.1.1]pentane (BCP) trifluoroborate salts has been achieved using a flow photochemical reactor. wiley-vch.de

The scalability of flow chemistry is a major advantage. Scaling up a flow reaction is typically achieved by extending the operation time or by using a larger reactor, rather than increasing the size of a batch reactor, which can introduce safety and mixing issues. mit.edu This makes flow chemistry an attractive approach for the industrial production of fine chemicals and pharmaceuticals. pharmtech.com

Chemical Reactivity and Transformation of 2 Trifluoromethyl Benzene 1,3 Diol Systems

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org Its presence on the benzene (B151609) ring significantly alters the electron density and distribution within the aromatic system, thereby controlling the ring's susceptibility and orientation towards electrophilic attack.

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This is due to the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds and, consequently, the bond between the trifluoromethyl carbon and the aromatic ring. This inductive pull draws electron density away from the benzene ring, making it electron-deficient.

This deactivation of the aromatic ring reduces its nucleophilicity, making it significantly less reactive towards electrophiles compared to unsubstituted benzene. Reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation, which rely on the attack of an electron-rich aromatic ring on a strong electrophile, proceed much more slowly.

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (sigma, σ). The positive values of the meta (σ_m) and para (σ_p) Hammett constants for the -CF3 group confirm its strong electron-withdrawing nature through both induction and resonance.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Deactivating |

| -CN | +0.56 | +0.66 | Strongly Deactivating |

| -CF₃ | +0.43 | +0.54 | Strongly Deactivating |

| -Cl | +0.37 | +0.23 | Weakly Deactivating |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -CH₃ | -0.07 | -0.17 | Activating |

| -OH | +0.12 | -0.37 | Strongly Activating |

Data compiled from various sources on Hammett substituent constants. science.govwikipedia.org

In addition to deactivating the ring, the trifluoromethyl group acts as a meta-director for electrophilic aromatic substitution. This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction.

When an electrophile attacks the aromatic ring at the ortho, para, or meta position relative to the -CF3 group, a positively charged intermediate is formed.

Ortho and Para Attack: If the attack occurs at the ortho or para position, one of the resonance structures of the resulting carbocation places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. This arrangement is highly energetically unfavorable and strongly destabilizes the intermediate.

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is delocalized over three other carbon atoms of the ring, but never on the carbon atom bearing the -CF3 group. While this intermediate is still destabilized by the inductive effect of the -CF3 group, it avoids the severe destabilization seen in the ortho and para intermediates.

Reactions Involving the Hydroxyl Functionalities

The two hydroxyl groups of 2-(Trifluoromethyl)benzene-1,3-diol are acidic, characteristic of phenols, and can undergo a variety of reactions, including oxidation, etherification, and esterification. The adjacent electron-withdrawing trifluoromethyl group enhances the acidity of these hydroxyl groups compared to those of unsubstituted resorcinol (B1680541).

The oxidation of dihydroxybenzenes is a key transformation. While 1,2-dihydroxybenzene (catechol) and 1,4-dihydroxybenzene (hydroquinone) are readily oxidized to their corresponding quinones, the oxidation of 1,3-dihydroxybenzenes like resorcinol follows a more complex path. nih.gov

Electrochemical studies on resorcinol show that its oxidation is typically an irreversible process. rsc.org The reaction is believed to proceed through an initial one-electron, one-proton (1e⁻/1H⁺) transfer to form a phenoxy radical intermediate. nih.govfrontiersin.org Unlike the radicals from catechol or hydroquinone (B1673460), this resorcinol-derived radical does not readily undergo a second electron transfer to form a stable quinone. Instead, it is highly prone to radical coupling reactions, leading to the formation of dimers and polymeric materials that can passivate electrode surfaces. nih.govrsc.orgresearchgate.net

In the case of this compound, a similar pathway is expected. The strong electron-withdrawing -CF3 group would influence the oxidation potential and the stability of the radical intermediate, but the fundamental tendency of the 1,3-diol system to polymerize upon oxidation rather than form a stable quinone is likely to persist.

The phenolic hydroxyl groups readily participate in reactions to form ethers and esters, which are common strategies for protecting or modifying the functionality of the molecule. rug.nl

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) to form the corresponding ether. The enhanced acidity of the hydroxyl groups in this compound facilitates the initial deprotonation step.

Ester Formation: Esters are typically formed by reacting the phenol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions (Schotten-Baumann reaction) or with a carboxylic acid in the presence of a strong acid catalyst (Fischer esterification). rug.nl

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) |

| Esterification | Acyl Chloride (RCOCl) / Base | Aryl Ester (Ar-O-COR) |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Aryl Ester (Ar-O-COR) |

| Esterification (Fischer) | Carboxylic Acid (RCOOH) / H⁺ catalyst | Aryl Ester (Ar-O-COR) |

Representative reactions for the hydroxyl groups based on general phenol chemistry.

Reactivity of the Trifluoromethyl Group and Adjacent Substituents

The trifluoromethyl group itself is generally considered robust and chemically stable under many reaction conditions due to the strength of the carbon-fluorine bonds. However, it is not completely inert. Under forcing conditions, such as in the presence of superacids or certain nucleophiles, the C-CF3 bond can be cleaved or transformed.

The more significant role of the trifluoromethyl group in the context of this compound is its powerful influence on the adjacent hydroxyl groups. As previously mentioned, the -CF3 group's strong inductive electron withdrawal significantly increases the acidity (lowers the pKa) of the phenolic protons at positions 1 and 3. This makes the molecule a stronger acid than resorcinol and facilitates reactions that involve an initial deprotonation of the hydroxyl groups, such as the formation of phenoxides for ether synthesis. This electronic influence is a prime example of how a substituent can modulate the reactivity of its neighbors on an aromatic ring.

Stability of the Trifluoromethyl Group Under Various Conditions

The trifluoromethyl (-CF3) group is renowned for its exceptional stability, a characteristic that stems from the high strength of the carbon-fluorine bond. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol. researchgate.net This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation and chemical attack under a wide range of conditions.

Key Factors Contributing to the Stability of the Trifluoromethyl Group:

| Factor | Description |

| High C-F Bond Energy | The carbon-fluorine bond is exceptionally strong, requiring a significant amount of energy to break. |

| High Electronegativity of Fluorine | Fluorine atoms are highly electronegative, which polarizes the C-F bond and contributes to its strength. |

| Steric Hindrance | The three fluorine atoms provide a degree of steric shielding to the central carbon atom, protecting it from nucleophilic attack. |

| Low Polarizability | The fluorine atom has low polarizability, making the C-F bond less susceptible to electrophilic attack. |

Nucleophilic Substitution Reactions (e.g., of chloromethyl analogs)

While this compound itself does not have a leaving group for direct nucleophilic substitution, its chloromethyl analogs, such as 2-(chloromethyl)-6-(trifluoromethyl)benzene-1,3-diol, would be expected to readily participate in such reactions. The chloromethyl group (-CH2Cl) provides a reactive site for nucleophiles to displace the chloride ion.

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is anticipated to influence the reactivity of the chloromethyl group. Electron-withdrawing substituents can enhance the rate of nucleophilic substitution reactions by stabilizing the transition state. ruhr-uni-bochum.de In the case of a chloromethyl analog, the trifluoromethyl group would further polarize the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Studies on related resorcinol derivatives, such as 2-(chloromethyl)benzene-1,3-diol, have shown that the chloromethyl group can indeed undergo nucleophilic substitution. These reactions provide a pathway to introduce a variety of functional groups onto the aromatic core.

Examples of Potential Nucleophilic Substitution Reactions on a Chloromethyl Analog:

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide | -CH2OH (Hydroxymethyl) |

| Alkoxide | Sodium Methoxide | -CH2OCH3 (Methoxymethyl) |

| Amine | Ammonia | -CH2NH2 (Aminomethyl) |

| Thiolate | Sodium Thiophenoxide | -CH2SPh (Phenylthiomethyl) |

| Cyanide | Sodium Cyanide | -CH2CN (Cyanomethyl) |

Tautomeric Equilibria in Diol Systems (e.g., phenol-imine/keto-amine tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In diol systems like this compound, particularly when derivatized to form Schiff bases (imines), the potential for phenol-imine/keto-amine tautomerism arises. This equilibrium involves the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen, resulting in the formation of a keto-amine tautomer.

Research on benzylidene aniline-type imine dyes has shown that intramolecular proton transfer leading to enol-imine/keto-amine tautomerism is a significant factor in their chemical and physical properties. nih.gov In such systems, the enol-imine form is often in equilibrium with the keto-amine form. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic rings.

Tautomeric Forms of a Schiff Base Derivative:

| Tautomeric Form | Key Structural Features |

| Phenol-Imine | Aromatic hydroxyl group, Carbon-nitrogen double bond. |

| Keto-Amine | Ketone group in the ring, Carbon-nitrogen single bond, N-H bond. |

Polymerization and Material Formation Mechanisms

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization, particularly polycondensation reactions. The introduction of trifluoromethyl groups into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and solubility, while also lowering the dielectric constant and moisture absorption. researchgate.net

One potential polymerization pathway for this compound is through Friedel-Crafts hydroxyalkylation reactions. Acid-catalyzed condensation of phenolic compounds with ketones or aldehydes can lead to the formation of high-molecular-weight linear polymers. nsf.gov For instance, the condensation of dihydroxybenzenes with trifluoromethyl ketones in the presence of a superacid like trifluoromethanesulfonic acid has been used to synthesize 9-trifluoromethylxanthenediols, which can be precursors to high-performance polymers. nih.gov

Another likely mechanism is the formation of polyethers through nucleophilic aromatic substitution or etherification reactions. The diol can react with a suitable dielectrophile, such as a dihalide or a bis(triflate), to form a polymer chain. The trifluoromethyl group can improve the solubility of the resulting polymers, making them more processable.

Furthermore, this compound can be used as a comonomer in the synthesis of various polymers, including polyesters and polycarbonates. Its incorporation into existing polymer backbones can be used to tailor the final material properties. For example, fluorinated diols have been used to prepare fluorinated epoxy resins with reduced dielectric constants, which are valuable in the electronics industry. researchgate.net The radical polymerization of trifluoromethyl-substituted styrenes has also been extensively studied, leading to polymers with high glass transition temperatures and good thermal stability. researchgate.net

Potential Polymerization Reactions Involving this compound:

| Polymerization Type | Reactant Type | Linkage Formed | Potential Polymer Class |

| Polycondensation | Diacid or Diacyl Chloride | Ester | Polyester |

| Polycondensation | Phosgene or derivative | Carbonate | Polycarbonate |

| Polyetherification | Dihalide or Ditosylate | Ether | Polyether |

| Friedel-Crafts | Ketone or Aldehyde | Alkylene | Polyarylene |

Extensive searches for experimental and calculated spectroscopic data for the chemical compound this compound, also known as 2-(trifluoromethyl)resorcinol, have not yielded specific information required for a detailed structural elucidation article. While spectroscopic data for other isomers, such as 5-(trifluoromethyl)benzene-1,3-diol (B2853912) sigmaaldrich.com and 3-(trifluoromethyl)benzene-1,2-diol (B58528) nih.gov, are accessible, this information is not applicable to the 2-substituted isomer requested.

The creation of a scientifically accurate article detailing the spectroscopic characterization of this compound necessitates specific data from various analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data are essential for determining the precise arrangement of atoms within the molecule. This includes chemical shifts, coupling constants, and signal multiplicities that are unique to the 2-substituted pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique reveals information about the electronic transitions within the molecule, which are dependent on the conjugation and substitution of the benzene ring.

Mass Spectrometry: This analysis determines the molecular weight and fragmentation pattern, which can help confirm the elemental composition and aspects of the structure.

Without access to published papers, patents, or database entries containing the specific spectral data for this compound, it is not possible to generate the requested detailed and authoritative article. The scientific integrity of such an article would be compromised by substituting data from different isomers. Therefore, the required content for each specified section and subsection of the outline cannot be provided at this time.

Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethyl Benzene 1,3 Diol

X-ray Crystallography for Solid-State Structural Determination

No experimental data is currently available.

Elucidation of Molecular Geometry and Bond Parameters

This section would require crystallographic data to provide a table of bond lengths and angles.

Analysis of Intermolecular Interactions and Crystal Packing

This section would require crystallographic data to describe hydrogen bonding, stacking interactions, and other forces governing the crystal lattice.

Conformational Preferences in Crystalline State

This section would require crystallographic data to analyze the torsion angles and the preferred three-dimensional arrangement of the molecule in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl Benzene 1,3 Diol

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules.

Geometry Optimization and Equilibrium Structures

The initial step in a computational study involves geometry optimization, where the molecule's lowest energy conformation is determined. For 2-(Trifluoromethyl)benzene-1,3-diol, this process would precisely calculate the bond lengths, bond angles, and dihedral angles. The presence of intramolecular hydrogen bonding between the hydroxyl groups and potential interactions with the trifluoromethyl group would significantly influence the final, most stable structure. The planarity of the benzene (B151609) ring and the orientation of the substituent groups would be key parameters determined in this step.

Electronic Structure Analysis: Charge Distribution and Frontier Molecular Orbitals (HOMO/LUMO)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the oxygen atoms of the hydroxyl groups. Conversely, the LUMO might be influenced by the electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Charge distribution analysis would further reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Prediction and Correlation of Vibrational Frequencies with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and torsional movements. For this compound, characteristic frequencies for the O-H, C-O, C-F, and aromatic C-H stretching and bending vibrations would be calculated. Comparing these theoretical frequencies with experimental spectroscopic data, often with the use of a scaling factor, is a standard method to validate the accuracy of the computational model.

Conformational Analysis and Energetic Landscapes

Molecules can exist in different spatial arrangements called conformers. Conformational analysis of this compound would involve exploring the potential energy surface by rotating the hydroxyl groups and the trifluoromethyl group. This analysis would identify the different stable conformers and the energy barriers between them. The results would reveal the most populated conformation at a given temperature and provide insights into the molecule's flexibility and the dynamics of its intramolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify the strength of intramolecular hydrogen bonds between the two hydroxyl groups. It would also elucidate hyperconjugative interactions, such as the charge delocalization from the lone pairs of the oxygen atoms into the antibonding orbitals of the benzene ring or the trifluoromethyl group. These interactions are key to understanding the molecule's stability and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl groups, indicating their suitability for electrophilic attack. Regions of positive potential (typically blue) would be expected around the hydrogen atoms of the hydroxyl groups and potentially influenced by the trifluoromethyl group, highlighting sites for nucleophilic attack. The MEP map is a valuable tool for predicting how the molecule will interact with other chemical species.

Theoretical Investigations of Non-Linear Optical Properties

The study of non-linear optical (NLO) properties through computational methods is a significant area of materials science, focusing on how molecules interact with high-intensity light to produce a variety of optical phenomena. These investigations typically involve calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities using quantum chemical methods like DFT. For a molecule to exhibit significant second-order NLO effects (related to β), it generally requires a non-centrosymmetric structure and a significant change in dipole moment upon electronic excitation, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge.

While the trifluoromethyl group (-CF3) is a strong electron-withdrawing group and the hydroxyl groups (-OH) can act as electron donors, specific theoretical calculations of the hyperpolarizabilities for this compound have not been reported in the reviewed literature. Such a study would be necessary to quantify its potential for applications in NLO materials.

Table 1: Theoretical Non-Linear Optical Properties of this compound

| Parameter | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | Data not available in scientific literature. |

| Second Hyperpolarizability (γ) | Data not available in scientific literature. |

Quantum Chemical Studies on Tautomerism and Interconversion Barriers

Tautomerism in phenolic compounds involves the migration of a proton, leading to different structural isomers that can coexist in equilibrium. For this compound, keto-enol tautomerism is possible. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. These calculations typically involve geometry optimization of the different tautomeric forms and locating the transition state structures that connect them.

Some computational research on related trifluoromethyl-substituted phenols suggests that intramolecular hydrogen bonding between the hydroxyl protons and the fluorine atoms of the trifluoromethyl group can play a crucial role in stabilizing certain conformers. In the case of this compound, it has been suggested that the global minimum energy structure is stabilized by two intramolecular O-H···F hydrogen bonds. However, detailed quantitative data on the relative energies of its possible tautomers and the activation energies for their interconversion are not available in published studies.

Table 2: Calculated Interconversion Barriers for Tautomers of this compound

| Tautomeric Conversion | Method | Calculated Energy Barrier (kcal/mol) |

|---|

Prediction of Photophysical Properties: UV-Vis and Fluorescence Spectra

The photophysical properties of a molecule, such as its absorption (UV-Vis) and emission (fluorescence) spectra, are dictated by its electronic structure and the transitions between electronic states. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting these properties. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission energy.

These predictions are valuable for understanding the color, photostability, and potential applications of a compound in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. Despite the existence of these powerful predictive tools, specific theoretical studies detailing the simulated UV-Vis and fluorescence spectra of this compound are absent from the current body of scientific literature.

Table 3: Predicted Photophysical Properties of this compound

| Property | Method | Predicted Value |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | TD-DFT | Data not available in scientific literature. |

| Maximum Fluorescence Wavelength (λem) | TD-DFT | Data not available in scientific literature. |

| Oscillator Strength | TD-DFT | Data not available in scientific literature. |

Research Applications and Emerging Fields for 2 Trifluoromethyl Benzene 1,3 Diol Analogues

Role in Medicinal Chemistry Research and Drug Design Principles

The unique properties of the trifluoromethyl group, such as its high electronegativity, steric bulk, and metabolic stability, make it a valuable component in the design of new drug candidates. mdpi.comwechemglobal.com Analogues of 2-(Trifluoromethyl)benzene-1,3-diol are synthesized and studied to understand how these properties can be harnessed to create more effective and safer medicines.

Design of Molecules with Tuned Metabolic Stability and Bioavailability

A primary focus in drug design is to ensure that a potential drug molecule remains in the body long enough to exert its therapeutic effect without being rapidly metabolized and eliminated. The trifluoromethyl group is known to enhance metabolic stability by blocking sites on a molecule that are susceptible to metabolic breakdown by enzymes. mdpi.comruhr-uni-bochum.denih.gov This is due to the high bond energy of the carbon-fluorine bond. mdpi.com For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl group can prevent hydroxylation, a common metabolic pathway. nih.gov This increased metabolic stability can lead to improved bioavailability, meaning a higher proportion of the administered drug reaches the systemic circulation and its target site. mdpi.comruhr-uni-bochum.de

The incorporation of trifluoromethyl groups can also influence a molecule's lipophilicity, which affects its ability to cross cell membranes and be absorbed by the body. mdpi.comruhr-uni-bochum.de By carefully positioning the trifluoromethyl group on the this compound scaffold, medicinal chemists can fine-tune the lipophilicity of the resulting analogues to optimize their absorption and distribution profiles. mdpi.com

Enzyme Inhibition Studies

Enzymes are crucial proteins that facilitate biochemical reactions in the body, and inhibiting specific enzymes is a common strategy for treating various diseases. Analogues of this compound have been investigated as inhibitors of several important enzymes.

Tyrosinase: This copper-containing enzyme plays a key role in melanin (B1238610) production, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Resorcinol-containing compounds, including those with a trifluoromethyl group, have emerged as promising tyrosinase inhibitors. nih.govnih.gov The resorcinol (B1680541) moiety can interact with the copper ions in the active site of the enzyme, while being resistant to oxidation by tyrosinase. nih.govnih.gov

URAT1: Urate transporter 1 (URAT1) is involved in the reabsorption of uric acid in the kidneys. Inhibiting this transporter is a therapeutic approach for gout. While specific studies on this compound analogues as URAT1 inhibitors are not detailed in the provided results, the general principle of designing enzyme inhibitors often involves creating molecules that mimic the natural substrate or bind tightly to the active site. The structural features of trifluoromethylated resorcinols could be explored for this purpose.

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. nih.gov It is essential for bacterial DNA replication. nih.gov Some compounds containing trifluoromethyl groups have shown inhibitory activity against DNA gyrase. nih.gov For example, certain adenosine (B11128) analogues with trifluoromethyl groups have been identified as competitive inhibitors of E. coli DNA gyrase. nih.gov

LeuRS: Leucyl-tRNA synthetase (LeuRS) is an enzyme essential for protein synthesis in bacteria, making it an attractive target for the development of new antibacterial agents. The design of inhibitors often focuses on creating molecules that can occupy the binding pocket of the enzyme. The unique electronic and steric properties of the trifluoromethyl group could be leveraged to design potent and selective LeuRS inhibitors.

The inhibitory activity of these analogues is often quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a trifluoromethyl-containing captopril (B1668294) analogue demonstrated a very potent IC50 of 3 x 10(-10) M against angiotensin-converting enzyme (ACE). nih.gov

In Vitro Investigation of Biological Activities

Analogues of this compound have been synthesized and tested in laboratory settings (in vitro) to evaluate their potential therapeutic effects against a variety of diseases.

Antimicrobial Activity: Several studies have demonstrated the antimicrobial properties of compounds containing a trifluoromethyl group. nih.govnih.gov For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were also found to be effective at eradicating preformed bacterial biofilms. nih.gov Trifluoromethyl quinolone derivatives have also exhibited good activity against Gram-positive bacteria. nih.gov

Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs. nih.govnih.gov Analogues incorporating this group have shown promise in preclinical studies. For example, novel trifluoromethylated succinimides have demonstrated activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown antiproliferative potential against various human cancer cell lines. nih.gov

Antiprotozoal Activity: While specific examples targeting protozoa with this compound analogues are not extensively detailed in the search results, the general principles of drug design for infectious diseases apply. The ability of the trifluoromethyl group to enhance metabolic stability and cellular permeability could be advantageous in developing effective antiprotozoal agents.

| Biological Activity | Compound Class | Target/Organism | Key Findings |

| Antimicrobial | N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (e.g., MRSA) | Effective growth inhibitors, biofilm eradication. nih.gov |

| Antimicrobial | Trifluoromethyl quinolone derivatives | Gram-positive bacteria | Good in vitro activity. nih.gov |

| Anticancer | Trifluoromethylated succinimides | Leukemia, Lung, and Renal cancer cell lines | Demonstrated activity in NCI-60 screen. nih.gov |

| Anticancer | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Various human cancer cell lines | Showed antiproliferative potential. nih.gov |

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity. nih.gov This process helps in identifying the key structural features (pharmacophore) responsible for the desired therapeutic effect and allows for the optimization of lead compounds to improve their potency and selectivity. mdpi.com For trifluoromethyl-containing compounds, SAR studies explore how the position and electronic environment of the -CF3 group, as well as the nature of other substituents on the resorcinol ring, influence their interaction with biological targets. nih.govnih.gov For example, in a series of trifluoromethylketone inhibitors, SAR studies helped to understand the structural characteristics required for potent inhibition of juvenile hormone esterase. nih.gov

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). nih.govnih.gov This method provides valuable insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. nih.gov For analogues of this compound, molecular docking can be used to visualize how they fit into the binding pockets of enzymes like tyrosinase or DNA gyrase. nih.gov This information is crucial for understanding the mechanism of action at a molecular level and for designing new analogues with improved binding affinity and specificity. nih.govnih.gov For instance, molecular docking analysis revealed the inhibitory nature of 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270) against the colony-stimulating factor 1 (CSF1) gene. nih.gov

Modulation of Biochemical Pathways and Specific Molecular Targets

Ultimately, the therapeutic effect of a drug is achieved by modulating specific biochemical pathways or interacting with particular molecular targets within the cell. nih.gov The introduction of a trifluoromethyl group can significantly alter how a molecule interacts with these pathways. nih.gov For example, trifluoromethyl-containing compounds have been shown to inhibit key enzymes in viral replication, block signaling pathways in cancer cells, and interfere with bacterial protein synthesis. wechemglobal.comnih.govnih.gov Understanding how analogues of this compound modulate these pathways is a key aspect of their preclinical evaluation and helps to establish their mechanism of action. nih.gov

Intermediate in Complex Pharmaceutical Synthesis

The unique structure of trifluoromethyl-containing benzene (B151609) derivatives makes them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals. lookchem.comgoogle.com The resorcinol moiety provides reactive sites for further functionalization, while the trifluoromethyl group can enhance the efficacy and stability of the final active pharmaceutical ingredient. chemrevlett.com

These intermediates are crucial in constructing a wide array of compounds. lookchem.com For instance, trifluoromethyl-substituted anilines serve as precursors in the multi-step synthesis of novel quinolone derivatives, which have been investigated for their potential as antimicrobial agents. nih.gov Similarly, derivatives like 3-aminobenzotrifluoride are foundational in creating more complex drugs. wikipedia.org A notable example is the synthesis of substituted pyrimidinylamino-benzamides, used in treating certain cancers like leukemia, which relies on an intermediate derived from a trifluoromethyl-benzene compound. google.com The synthesis often involves multiple steps, such as nitration and reduction, to produce the key building block necessary for the final drug molecule. google.comwikipedia.org

Trifluoromethylated heterocyclic compounds, such as 1,2,4-triazoles, also demonstrate the utility of these intermediates. These triazoles, which have broad applications in pharmaceutical chemistry, can be synthesized from trifluoroacetimidoyl chlorides, showcasing a pathway where the trifluoromethyl group is integral to the molecular design from an early stage. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from Trifluoromethyl-Benzene Analogues

| Intermediate Class | Resulting Pharmaceutical Class | Application | Source(s) |

|---|---|---|---|

| Trifluoromethyl-substituted anilines | Quinolone Derivatives | Antimicrobial Agents | nih.gov |

| 1-bromo-3-nitro-5-trifluoromethyl-benzene | Substituted pyrimidinylamino-benzamides | Anti-leukemic Agents | google.com |

Applications in Agrochemical Research and Development

In the agrochemical sector, organofluorine compounds, particularly those with trifluoromethyl groups, are prominent in the development of modern pesticides and herbicides. chemrevlett.comwikipedia.org Analogues of this compound serve as pivotal starting materials and intermediates in creating these specialized agricultural chemicals. lookchem.com

The trifluoromethyl group is a common feature in many effective agrochemicals. lookchem.com Its inclusion in a molecular structure can lead to novel compounds with enhanced potency and desired properties. Research has focused on synthesizing new agrochemical candidates from trifluoromethyl-benzene derivatives. lookchem.comwikipedia.org For example, 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been developed as agrochemical fungicides. google.com The synthesis of the herbicide fluometuron (B1672900) begins with 3-aminobenzotrifluoride, a derivative of trifluorotoluene. wikipedia.org Furthermore, trifluoromethyl-substituted quinolones, synthesized from corresponding anilines, have been screened for both antibacterial and antifungal activity, indicating their potential use in crop protection. nih.gov

The function of trifluoromethyl-benzene derivatives as key intermediates is well-established in the production of complex agrochemicals. lookchem.com Their boronic ester and amine functional groups, for instance, make them versatile building blocks. lookchem.com A specific example is the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate for the agricultural herbicide penoxsulam. google.com The manufacturing process for this intermediate involves a multi-step synthetic route starting from a trifluoromethyl-benzene derivative, highlighting the compound's essential role in the production chain. google.com

Table 2: Trifluoromethyl-Benzene Analogues as Agrochemical Intermediates

| Intermediate | Resulting Agrochemical | Type | Source(s) |

|---|---|---|---|

| 3-Aminobenzotrifluoride | Fluometuron | Herbicide | wikipedia.org |

| 2-Chloro-1-nitro-3-(trifluoromethyl)-benzene | Penoxsulam Intermediate | Herbicide | google.com |

Advanced Materials and Polymer Science

The incorporation of trifluoromethyl groups into aromatic structures is a key strategy for developing advanced polymers and materials with specialized properties. tcichemicals.com Analogues of this compound, with their diol functionality, are particularly suited for use as monomers in polymerization reactions.

Aromatic monomers containing trifluoromethyl groups are used to synthesize high-performance functional resins, such as polyimides (PI), polyamides (PA), and polybenzoxazoles (PBO). tcichemicals.com The diol functionality of resorcinol-based monomers allows them to react with other monomers, like diacyl chlorides or dicarboxylic acids, to form long polymer chains. tcichemicals.com Introducing these fluorinated monomers into the polymer backbone imparts desirable characteristics, including enhanced heat resistance, water repellency, and improved transparency. tcichemicals.com

Table 3: Polymer Properties Conferred by Trifluoromethylated Monomers

| Monomer Type | Polymer Class | Resulting Properties | Source(s) |

|---|---|---|---|

| Trifluoromethyl-containing Diols/Diamines | Polyimides, Polyamides | Transparency, Low Dielectric Constant, Heat Resistance, Water Repellency | tcichemicals.com |

| 2,2-Bis(4-aminophenyl)hexafluoropropane | Polyimides | Thermal Stability, Chemical Resistance | tcichemicals.com |

The presence of trifluoromethyl groups in monomers directly influences the electronic and optical properties of the resulting polymers and materials. tcichemicals.com The high electronegativity and bulkiness of the CF3 group can disrupt polymer chain packing, leading to a lower dielectric constant—a critical property for microelectronics applications. tcichemicals.com This structural disruption also contributes to increased optical transparency, as it reduces the potential for light scattering within the material. tcichemicals.com Research into materials incorporating fluorinated motifs continues to grow, with a focus on creating materials with tailored characteristics for specific, high-tech applications. chemrevlett.comlookchem.com The study of the intrinsic optical properties of isolated molecules and clusters, including luminescence, provides fundamental insights that can guide the design of new materials with precisely controlled functionalities. kit.edu

Synthesis and Characterization of Fluorinated Polyimides

Fluorinated polyimides (PIs) are a category of high-performance polymers known for their exceptional thermal stability, chemical resistance, low dielectric constants, and optical transparency. Analogues of this compound, particularly diamines and dianhydrides containing trifluoromethyl groups, are crucial monomers in the synthesis of these advanced materials. rsc.orgrsc.org The incorporation of bulky, fluorine-containing groups like -CF3 disrupts polymer chain packing, which reduces intermolecular interactions and enhances solubility and optical clarity while lowering the dielectric constant. rsc.org

The synthesis of these polyimides is typically achieved through a polycondensation reaction between an aromatic dianhydride and an aromatic diamine, followed by imidization. medchemexpress.com A common strategy involves using fluorinated monomers such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). rsc.orgmedchemexpress.com For instance, a series of fluorinated polyimides has been prepared by reacting 6FDA with various aromatic diamines. rsc.org Similarly, novel polyimides with multiple trifluoromethylphenyl pendant groups have been synthesized, demonstrating excellent solubility in many organic solvents, high thermal stability (with 5% weight loss temperatures often exceeding 530°C), and the ability to be cast into flexible, strong films. rsc.orgrsc.org

Recent research has also focused on developing more sustainable synthesis methods. One such approach is the hydrothermal synthesis of fluorinated polyimides, which uses water instead of toxic organic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), presenting a "green" alternative for producing these high-performance polymers. medchemexpress.com The resulting polymers maintain high thermal stability and glass transition temperatures. medchemexpress.com

Table 1: Properties of Fluorinated Polyimides Derived from Trifluoromethylated Analogues

| Polymer Name/Monomers | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Cut-off Wavelength | Key Properties | Reference |

|---|---|---|---|---|---|

| Polyimides with multi-bulky pendant trifluoromethylphenyl groups | Not specified | >500°C | Low | High solubility, good optical transparency, low dielectric constants. | rsc.org |

| BASA-6FDA | 246-296°C | 530-540°C | 322-357 nm | Excellent optical properties, high hydrophobicity, promising gas permeability. | rsc.org |

| Hydrothermally Synthesized 6FDA-based PIs | >300°C | >500°C | Not specified | Excellent solubility, high thermal stability, synthesized via a green method. | medchemexpress.com |

Photophysical Research: Fluorescence and Luminescence Properties

The unique electronic characteristics of trifluoromethyl-substituted aromatic compounds make them ideal candidates for photophysical studies, leading to applications in sensors, probes, and optical materials.

Investigation of Dual Fluorescence Emission Phenomena

Dual fluorescence is a phenomenon where a molecule emits light from two different excited states, often a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This behavior is highly sensitive to the molecule's environment. In analogues, particularly donor-acceptor-donor (D-A-D) structured fluorophores, this property is prominent. Research on BTD (benzothiadiazole)-centered organic fluorophores, symmetrically flanked by donor groups like π-fused phenanthroimidazolyl or pyrenoimidazolyl, demonstrates that this molecular design promotes bidirectional electron delocalization. This enhanced intramolecular charge transfer enables the dual fluorescence emission, making these materials highly sensitive to their microenvironment.

Studies on Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical effect where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. mdpi.com This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ). The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.comutexas.edu

Analogues of this compound, particularly those containing propeller-shaped structures like tetraphenylethene (TPE), are known to be AIE-active. mdpi.com For example, fluorinated benzothiadiazole molecules linked to TPE units exhibit classic AIE characteristics. mdpi.com In a good solvent like tetrahydrofuran (B95107) (THF), they are weakly fluorescent. However, upon the addition of a poor solvent like water, they form aggregates, and their fluorescence intensity increases dramatically. mdpi.com Studies have shown that for some fluorinated benzothiadiazole-TPE compounds, the emission intensity in a 90% water/THF mixture can be significantly higher than in pure THF solution. mdpi.com Similarly, fluorinated tolane-based fluorophores have been developed that show aggregation-induced emission enhancement (AIEE). nih.gov

Table 2: Aggregation-Induced Emission (AIE) in Fluorinated Analogues

| Compound Type | Solvent System | Observation | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Fluorinated benzothiadiazole linked with tetraphenylethenes (TPE) | THF/Water mixtures | Emission intensity increases significantly with water fraction >60%. Emission maximum is 2.5x higher in 90% water than in THF for one derivative. | Restriction of Intramolecular Motion (RIM) | mdpi.com |

| Fluorinated tolane-based fluorophores | Dilute solutions vs. crystalline state | Weak photoluminescence (PL) in solution, intense PL in the crystalline state. | Rigid molecular aggregated structure formed by intermolecular hydrogen bonding. | nih.gov |

| Tetraphenylethene (TPE) derivatives | Solution vs. Aggregate/Solid state | Non-emissive in solution, highly luminescent as aggregates. | Restriction of Intramolecular Rotation (RIR) | utexas.edu |

Solvatochromic Effects in Fluorinated Systems

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Fluorinated systems, including analogues of this compound, often exhibit pronounced solvatochromic shifts in their fluorescence spectra. rsc.orgnih.gov This sensitivity to the local environment makes them valuable as probes for studying micro-polarity. nih.gov

For example, π-extended fluorene-based D−π–A-type solvatochromic dyes show significant positive solvatochromism (a red shift, or bathochromic shift) in their fluorescence emission as solvent polarity increases. nih.gov In one study, the fluorescent solvatochromic shift between n-hexane (nonpolar) and THF (polar) was over 200 nm, with the emission moving into the red region of the spectrum. nih.gov Conversely, some systems can exhibit negative solvatochromism (a blue shift, or hypsochromic shift). Trifluoroethylamine-substituted solvatochromic fluorophores have been shown to maintain high fluorescence intensity across a wide range of solvent polarities. rsc.org

Table 3: Solvatochromic Shifts in Fluorinated Analogues

| Fluorophore Type | Solvent Change (e.g., Nonpolar to Polar) | Emission Shift (nm) | Type of Shift | Reference |

|---|---|---|---|---|

| D−π–A Fluorene-based dye (FπF) | n-Hexane to THF | 232 nm | Positive (Bathochromic) | nih.gov |

| D−π–A Fluorene-based dye (FπVC) | n-Hexane to THF | 253 nm | Positive (Bathochromic) | nih.gov |

| Flufenamic Acid | Increasing solvent polarity | Not specified | Positive (Bathochromic) | rsc.org |

Development of Fluorescent Sensors and Probes

The sensitivity of the fluorescence properties of trifluoromethylated analogues to their environment makes them excellent candidates for the development of chemical sensors and biological probes.

AIE-based sensors have been designed for detecting specific ions. For example, a sensor for fluoride (B91410) ions (F⁻) was developed using a tetraphenyl ethylene (B1197577) (TPE) derivative. The system works on a "turn-on-off" mechanism, where the probe first aggregates with Al³⁺ ions to "turn on" fluorescence via AIE. The subsequent addition of F⁻ ions breaks apart this aggregate, quenching the fluorescence and "turning off" the signal, allowing for the detection of fluoride. mdpi.com

Furthermore, the dual-emissive BTD-centered fluorophores have been applied as effective molecular probes for detecting per- and polyfluoroalkyl substances (PFAS). These probes exhibit different fluorescence responses based on the chain length of the PFAS, showing significant blue shifts upon interaction with shorter-chain PFAS, while longer-chain PFAS cause a quenching effect. Trifluoroethylamine-substituted fluorophores have also been developed into ratiometric probes to investigate microenvironment polarity. rsc.org

Applications in Catalysis Research

The application of this compound and its analogues as catalysts is an emerging area of investigation. While direct catalytic use is not widely documented, these compounds and their parent structures are deeply integrated into catalysis research, primarily as substrates for developing novel catalytic reactions or as components in photocatalytic systems.

Visible-light photoredox catalysis has become a powerful tool for introducing fluorine-containing groups into organic molecules. mdpi.comnih.gov Research has demonstrated that trifluoromethylated aromatic compounds can be synthesized using photocatalysts like iridium or ruthenium complexes, or even organic dyes, which generate trifluoromethyl radicals (•CF3) from a suitable source. mdpi.com In a related application, photoactive two-dimensional covalent organic frameworks (COFs) built from electron-rich and electron-deficient units have been used for the heterogeneous photocatalysis of reactions producing α-trifluoromethylated ketones. utexas.edu

From a different perspective, the core structure of resorcinol (benzene-1,3-diol) is a valuable substrate in the development of new catalytic methods. A ligand-free, nickel-catalyzed reaction has been developed for the perfluoroalkylation of arenes. mdpi.com In this system, resorcinol was successfully functionalized with high selectivity at the 2-position, the same position occupied by the -CF3 group in the title compound. mdpi.com This highlights the importance of the resorcinol framework in advancing C-H activation and functionalization, a key area in modern catalysis.

Finally, there is potential for related compounds to act as catalysts themselves. For example, [Hydroxy(tosyloxy)iodo]benzene, an iodobenzene (B50100) derivative, is predicted to function as a Brønsted acid catalyst for the enolization of ketones. medchemexpress.com This suggests a possible future direction for designing catalysts based on the functionalized benzene scaffold.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements of Trifluoromethylated Diols

While specific, high-yield synthetic routes for 2-(Trifluoromethyl)benzene-1,3-diol are not extensively documented in mainstream literature, progress in the broader field of organofluorine chemistry offers clear pathways for future investigation. Significant advancements have been made in the direct trifluoromethylation and O-trifluoromethylation of aromatic compounds. chemrevlett.combeilstein-journals.org

Future synthetic research should focus on:

Direct C-H Trifluoromethylation: Investigating the regioselective trifluoromethylation of benzene-1,3-diol using modern electrophilic trifluoromethylating reagents, such as Togni or Shibata reagents. beilstein-journals.org The challenge lies in controlling the reaction to favor substitution at the C-2 position, which is activated by both hydroxyl groups but also sterically hindered.

Multi-step Synthetic Sequences: Developing robust, scalable syntheses starting from more accessible precursors. For instance, a plausible route could involve the trifluoromethylation of a pre-functionalized benzene (B151609) derivative, such as 2-bromo-1,3-dimethoxybenzene, followed by demethylation to reveal the diol. Silver-catalyzed trifluoromethylation of arenes has shown promise for such transformations. rsc.org

Advanced Characterization: Beyond standard characterization, employing advanced 2D NMR techniques to unequivocally confirm the substitution pattern and using high-resolution mass spectrometry to validate its composition. For related compounds, detailed NMR and mass spectrometry data have been crucial for structural elucidation. rsc.orggoogle.combeilstein-journals.org

The development of efficient and selective synthetic methodologies is the gateway to exploring the fundamental chemistry and application potential of this compound.

Unexplored Reactivity Profiles and Synthetic Avenues for this compound

The reactivity of this compound is predicated on its three key functional components: two acidic phenolic hydroxyl groups and an electron-deficient aromatic ring. The potent electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the hydroxyl protons compared to unsubstituted resorcinol (B1680541).

Promising areas for reactivity studies include:

Selective Derivatization: Exploring the selective mono- and di-functionalization of the hydroxyl groups. Reactions such as etherification, esterification, and silylation could yield a library of novel derivatives with tailored properties. The differential reactivity of the two hydroxyl groups could potentially be exploited for regioselective synthesis.

Coordination Chemistry: Utilizing the diol as a bidentate ligand for transition metals. The electronic properties of the resulting metal complexes could be finely tuned by the trifluoromethyl group, opening avenues for new catalysts or functional materials.

Polymer Chemistry: Employing the compound as a monomer in condensation polymerization reactions. Its incorporation into polyesters, polycarbonates, or polyethers could lead to high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties attributable to the fluorine content.

Electrophilic Aromatic Substitution: While the ring is deactivated by the CF3 group, the strong activating and ortho-, para-directing effects of the two hydroxyl groups could enable substitution at the C-4 and C-6 positions. Investigating reactions like nitration, halogenation, or Friedel-Crafts acylation under controlled conditions could provide access to more complex, polysubstituted aromatic building blocks.

Opportunities for Advanced Computational Modeling and Predictive Studies

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. For this compound, in silico studies can offer invaluable insights.

Key computational opportunities include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate key molecular properties such as optimized geometry, electrostatic potential maps, pKa values of the hydroxyl groups, and IR and NMR spectral data. These predictions can aid in experimental design and interpretation.

Reaction Mechanism Modeling: Simulating potential reaction pathways to understand the regioselectivity of synthetic transformations and to identify kinetic and thermodynamic products.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The toxicity and biological activity of substituted phenols have been successfully correlated with their molecular structures using QSAR models. nih.govnih.govusfq.edu.ec A similar approach could be used to predict the toxicological profile or potential biological activities of this compound and its derivatives, guiding safer handling and targeted applications. These models often use descriptors like the octanol-water partition coefficient (log Kow) and electronic parameters to make predictions. nih.gov

These predictive studies can accelerate the research and development cycle, saving time and resources by focusing experimental efforts on the most promising avenues.

Interdisciplinary Research Potential in Bio- and Materials Science

The unique combination of functional groups in this compound makes it an attractive candidate for interdisciplinary applications.

In Bio- and Medicinal Chemistry: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. nih.govcas.cn The diol moiety offers sites for hydrogen bonding, which is critical for molecular recognition at biological targets. Therefore, this compound could serve as a valuable scaffold or building block for:

Enzyme Inhibitors: The catechol-like structure could chelate metal ions in the active sites of metalloenzymes.

Novel Pharmaceutical Agents: Derivatives could be synthesized and screened for a wide range of biological activities.

In Materials Science: The presence of fluorine imparts unique properties to materials, including hydrophobicity, thermal stability, and low refractive index. mdpi.com this compound could be a key component in:

Advanced Polymers: As a monomer, it could lead to fluorinated polymers with applications in specialty coatings, optical films, and high-performance engineering plastics.

Liquid Crystals: The rigid aromatic core and the polar functional groups suggest potential for use in the design of novel liquid crystalline materials.

Functional Surfaces: Derivatives could be used to modify surfaces, imparting properties such as oleophobicity or specific binding capabilities.

The exploration of these interdisciplinary opportunities hinges on the foundational research into the synthesis and reactivity of this promising, yet under-investigated, chemical compound.

Interactive Data Table

Below is a table of computed properties for a closely related isomer, 3-(Trifluoromethyl)benzene-1,2-diol (B58528), which can serve as a reference point for future computational and experimental validation of the title compound.

| Property | Value | Source |

| Molecular Formula | C7H5F3O2 | PubChem |

| Molecular Weight | 178.11 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Data corresponds to CAS 113678-92-5. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |